molecular formula C23H24N2O3 B7704979 N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide

Cat. No.: B7704979
M. Wt: 376.4 g/mol
InChI Key: QYWQGGCQTBPYEA-UHFFFAOYSA-N
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Description

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a pyridin-3-ylmethyl group and a 3,4-dimethylphenyl group. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c1-15-7-8-17(10-16(15)2)22(18-6-5-9-24-14-18)25-23(26)19-11-20(27-3)13-21(12-19)28-4/h5-14,22H,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYWQGGCQTBPYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 3,4-dimethylphenylamine and pyridine-3-carboxaldehyde. The reaction is carried out under acidic or basic conditions, often using a catalyst to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzamides with different functional groups.

Scientific Research Applications

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyridine and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

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